molecular formula C10H9IO2 B3266806 4-Methoxy-7-iodoindan-1-one CAS No. 436091-91-7

4-Methoxy-7-iodoindan-1-one

Cat. No. B3266806
CAS RN: 436091-91-7
M. Wt: 288.08 g/mol
InChI Key: CCZSSZRPAXLBPM-UHFFFAOYSA-N
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Description

“4-Methoxy-7-iodoindan-1-one” is a chemical compound with the empirical formula C10H9IO2 . It is a derivative of 1-indanone, which is a type of ketone . The compound has a molecular weight of 288.08 .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-7-iodoindan-1-one” consists of an indanone core with a methoxy group attached to the 4th carbon and an iodine atom attached to the 7th carbon . The SMILES string for this compound is COc1ccc(I)c2CCC(=O)c12 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Methoxy-7-iodoindan-1-one” are not detailed in the literature, 1-indanone derivatives are known to be involved in various chemical reactions. For instance, they can participate in biocatalysed oxidation reactions .


Physical And Chemical Properties Analysis

“4-Methoxy-7-iodoindan-1-one” is a solid compound . It has a melting point of 165-167 °C . The compound’s safety data sheet indicates that it is harmful if swallowed .

Safety and Hazards

The compound is classified as having acute oral toxicity (Category 4) according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and should be handled with care .

properties

IUPAC Name

7-iodo-4-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZSSZRPAXLBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-7-iodoindan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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